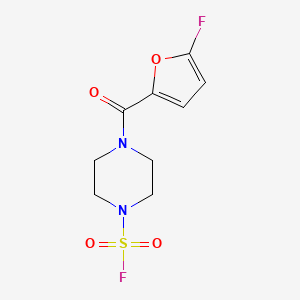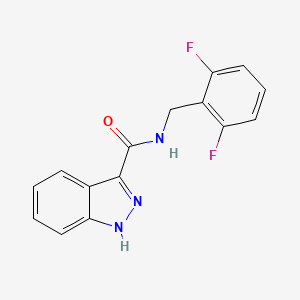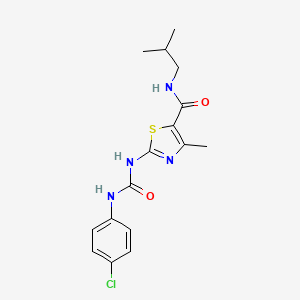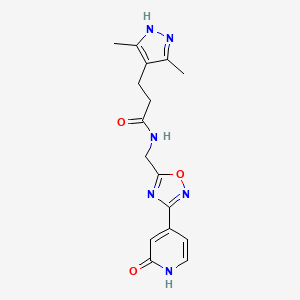![molecular formula C14H16N4O2S B2894880 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 933006-60-1](/img/structure/B2894880.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide, commonly known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a heterocyclic compound that contains a thiazole and triazole ring system, which makes it a unique and versatile molecule with a wide range of applications.
Scientific Research Applications
Anticancer Applications
The compound shows promise in anticancer research due to its ability to interact with various biological targets. It has been studied for its potential to inhibit the growth of cancer cells by interfering with cell signaling pathways. The structure–activity relationship of this compound suggests that it could be optimized for better efficacy against specific types of cancer cells .
Antimicrobial Activity
This derivative has been explored for its antimicrobial properties, particularly against urease-positive microorganisms. The design and synthesis of such compounds aim to develop new therapeutic candidates that can combat resistant strains of bacteria .
Analgesic and Anti-inflammatory Effects
The pharmacological profile of this compound includes analgesic and anti-inflammatory activities. It may offer a new approach to pain management and inflammation control, possibly with fewer side effects compared to traditional medications .
Antioxidant Properties
Research indicates that this compound could serve as a potent antioxidant. This application is crucial in preventing oxidative stress-related diseases and could be beneficial in the treatment of conditions caused by free radicals .
Antiviral Potential
The compound’s structure allows it to act as an antiviral agent. Studies have focused on its ability to inhibit viral replication, which could lead to new treatments for viral infections .
Enzyme Inhibition
As an enzyme inhibitor, this compound has been studied for its potential to target carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase. These enzymes are involved in various physiological processes, and their inhibition can be therapeutic in conditions like glaucoma, Alzheimer’s disease, and certain cancers .
Antitubercular Agent
Given the global challenge of tuberculosis, especially drug-resistant strains, this compound’s antitubercular activity is of significant interest. It could contribute to the development of new drugs to treat tuberculosis .
Drug Design and Development
The compound’s versatile pharmacophore makes it an excellent candidate for drug design and development. Its ability to form specific interactions with target receptors can be exploited to create more effective and targeted therapies .
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes and receptors in the biological system . The nitrogen atoms of the 1,2,4-triazole ring in the compound have been found to bind to the iron in the heme moiety of CYP-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . The carbonyl group in the compound’s structure contributes to this ability . This interaction leads to changes in the enzyme’s activity, which can have various downstream effects.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of CYP-450 can impact the metabolism of other drugs and substances in the body . The compound’s ability to form specific interactions with different target receptors can also influence a wide range of biological activities .
Pharmacokinetics
The compound’s ability to form hydrogen bonds may enhance its absorption and distribution in the body
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells . Other derivatives exhibited significant anti-inflammatory activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs metabolized by CYP-450 could potentially affect the compound’s efficacy due to competition for the enzyme
properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-2-20-11-5-3-10(4-6-11)9-12(19)15-13-16-17-14-18(13)7-8-21-14/h3-6H,2,7-9H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCRJUJELBSGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C3N2CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)

![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2894812.png)
![(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B2894813.png)

![N-[2-(1H-Indazol-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2894816.png)


